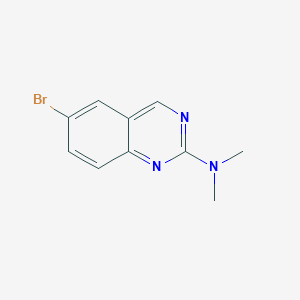

6-Bromo-N,N-dimethyl-2-quinazolinamine

Descripción general

Descripción

6-Bromo-N,N-dimethyl-2-quinazolinamine is a chemical compound with the molecular formula C10H10BrN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine typically involves the bromination of N,N-dimethyl-2-quinazolinamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-N,N-dimethyl-2-quinazolinamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Catalysts such as palladium (Pd) or nickel (Ni) are used in the presence of appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce more complex quinazoline-based compounds.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has shown that derivatives of 6-bromo-2-quinazolinamine exhibit significant antiviral properties. A study synthesized several compounds based on 6-bromo-2,3-disubstituted quinazolinones and tested their efficacy against various viruses, including Herpes simplex and Coxsackie virus B4. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against the vaccinia virus, suggesting potential as an antiviral agent .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against cancer cells. Quinazoline derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of 6-bromo quinazoline derivatives, which displayed promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Bromo-N,N-dimethyl-2-quinazolinamine | HeLa | 5.0 |

| 6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | MT-4 | 3.0 |

Antibacterial Activity

The antibacterial properties of this compound have been explored as well. In one study, the compound was evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like ciprofloxacin, making them candidates for further development as antibacterial agents .

Case Study 1: Antiviral Efficacy

A comprehensive study investigated the antiviral efficacy of several quinazoline derivatives, including this compound against HIV and other viruses. The findings revealed that specific modifications to the quinazoline structure enhanced antiviral activity significantly, paving the way for targeted drug design .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized various quinazoline derivatives and tested them against a panel of cancer cell lines. The results demonstrated that certain compounds derived from this compound displayed superior cytotoxicity compared to existing chemotherapeutics, suggesting a promising avenue for drug development .

Mecanismo De Acción

The mechanism of action of 6-Bromo-N,N-dimethyl-2-quinazolinamine involves its interaction with specific molecular targets and pathways. The bromine atom and the quinazoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-N,N-dimethyl-2-quinazolinamine

- 6-Fluoro-N,N-dimethyl-2-quinazolinamine

- 6-Iodo-N,N-dimethyl-2-quinazolinamine

Uniqueness

6-Bromo-N,N-dimethyl-2-quinazolinamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications.

Actividad Biológica

6-Bromo-N,N-dimethyl-2-quinazolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of 252.11 g/mol and belongs to the quinazolinamine class of compounds. Its structure includes a bromine atom, which enhances its reactivity and potential biological activity. The presence of N,N-dimethyl groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Drug Transporters : Research indicates that derivatives of quinazolinamine, including 6-bromo variants, can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are ATP-binding cassette transporters involved in multidrug resistance in cancer cells . By inhibiting these transporters, the compound may enhance the efficacy of anticancer drugs by preventing their efflux from cells.

- Antimicrobial Activity : Compounds similar to 6-bromo derivatives have demonstrated significant antibacterial and antifungal activities. For example, studies have shown that quinazolinone derivatives exhibit comparable efficacy to standard antimicrobial agents against various pathogens . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that quinazolinamine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Case Studies

- Anticancer Activity : A study involving a series of quinazolinamine derivatives showed that certain compounds effectively inhibited BCRP and P-gp, leading to increased intracellular accumulation of chemotherapeutic agents like mitoxantrone in resistant cancer cell lines . This suggests that this compound could play a role in overcoming drug resistance in cancer therapy.

- Antimicrobial Efficacy : In another study, various synthesized quinazolinone derivatives were evaluated for their antimicrobial properties using the cup-plate agar diffusion method. Compounds exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating the potential application of 6-bromo derivatives in treating infections .

- Anti-inflammatory Studies : The anti-inflammatory activity was assessed using the carrageenan-induced paw edema test in rats. Compounds similar to 6-bromo derivatives showed promising results, with some exhibiting anti-inflammatory effects comparable to ibuprofen .

Data Tables

Propiedades

IUPAC Name |

6-bromo-N,N-dimethylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIGSEMMWYBXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701532 | |

| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-78-2 | |

| Record name | 6-Bromo-N,N-dimethyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882670-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.